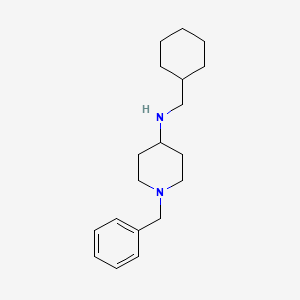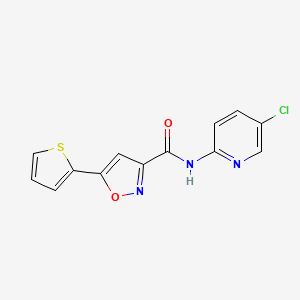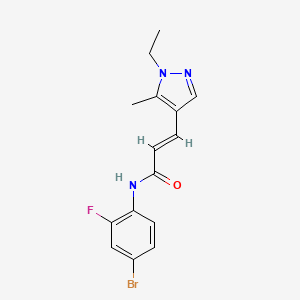
1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine
説明
1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine and its derivatives have been a subject of interest in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and studied for various potential pharmacological applications, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of 1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine derivatives involves multiple steps, including the introduction of benzyl, cyclohexylmethyl, and piperidinamine groups. For example, Sugimoto et al. (1990) described the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, highlighting the importance of substituent variation on biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of these compounds are crucial for understanding their chemical behavior and biological activity. Janani et al. (2020) conducted a comprehensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, using spectroscopic techniques and theoretical calculations to elucidate its structure and reactivity (Janani et al., 2020).
Chemical Reactions and Properties
1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine derivatives undergo various chemical reactions, contributing to their diverse pharmacological properties. The synthesis and structural elucidation of these compounds, such as those described by Sudhakar et al. (2005), provide insights into their potential as pharmaceutical agents (Sudhakar et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are essential for their formulation and application. Studies like the one conducted by Kuleshova and Khrustalev (2000) on hydroxy derivatives of hydropyridine highlight the impact of molecular conformation and hydrogen bonds on their physical characteristics (Kuleshova & Khrustalev, 2000).
科学的研究の応用
Synthesis and Pharmacological Potential
1-Benzyl-N-(cyclohexylmethyl)-4-piperidinamine and related compounds have been synthesized and evaluated for various pharmacological activities. Early research by Maddox et al. (1965) into 1-arylcyclohexylamines, including structures similar to 1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine, aimed at exploring their central nervous system depressant effects. These compounds showed promising cataleptoid activity and antitonic extensor properties, highlighting their potential in CNS-related therapeutic applications (Maddox, Godefroi, & Parcell, 1965).
Catalysis in Synthesis
The compound's structural motif is pivotal in catalytic processes for synthesizing piperidines, a class of compounds with broad pharmacological importance. Lebold et al. (2009) demonstrated the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, providing access to highly functionalized piperidines. This method emphasizes the role of 1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine in facilitating the development of novel piperidine derivatives with potential pharmacological applications (Lebold, Leduc, & Kerr, 2009).
Antimicrobial Applications
Recent studies have explored the antimicrobial potential of piperidine derivatives. Vinaya et al. (2009) investigated the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum (tomato plants), providing insight into the structural-activity relationships that govern their antimicrobial efficacy. This research underscores the potential of 1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine derivatives as antimicrobial agents, offering new avenues for the treatment of plant diseases (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).
Neuroprotective and Enzyme Inhibition Activities
The enzyme inhibition properties of 1-benzyl-N-(cyclohexylmethyl)-4-piperidinamine derivatives, particularly against acetylcholinesterase (AChE), have been a focal point of research due to their implications in treating neurodegenerative diseases like Alzheimer's. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity, discovering compounds with significant inhibitory effects. This research highlights the therapeutic potential of these compounds in enhancing cognitive functions and treating dementia-related conditions (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
特性
IUPAC Name |
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h2,5-6,9-10,17,19-20H,1,3-4,7-8,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAVODBEXLYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)


![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624062.png)
![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)
![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)
![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)
![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4624145.png)